Phenyl 2-(4-chlorophenoxy)-2-methylpropanoate
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Overview
Description
Phenyl 2-(4-chlorophenoxy)-2-methylpropanoate is an organic compound with a complex structure that includes a phenyl group, a chlorophenoxy group, and a methylpropanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-(4-chlorophenoxy)-2-methylpropanoate typically involves the reaction of 4-chlorophenol with phenyl 2-methylpropanoate under specific conditions. One common method includes heating a mixture of 4-chlorophenol and potassium hydroxide, followed by the addition of copper and 3,4-dichloronitrobenzene. The mixture is then stirred at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-(4-chlorophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce alcohols or hydrocarbons. Substitution reactions may result in the formation of various substituted phenyl derivatives.
Scientific Research Applications
Phenyl 2-(4-chlorophenoxy)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a model compound for studying drug interactions.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Phenyl 2-(4-chlorophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(4-(4-Chlorophenoxy)phenyl)acetic acid: This compound shares a similar phenyl and chlorophenoxy structure but differs in its acetic acid group.
2,4-Dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with a similar phenoxy structure but with dichloro substitution.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with a similar phenoxy structure and methyl substitution.
Uniqueness
Phenyl 2-(4-chlorophenoxy)-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions, making it valuable for various research and industrial purposes.
Properties
CAS No. |
61887-14-7 |
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Molecular Formula |
C16H15ClO3 |
Molecular Weight |
290.74 g/mol |
IUPAC Name |
phenyl 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C16H15ClO3/c1-16(2,20-14-10-8-12(17)9-11-14)15(18)19-13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChI Key |
BAVDTJYRNGJNJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC1=CC=CC=C1)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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